![molecular formula C9H5F3N2OS2 B2983859 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one CAS No. 306289-61-2](/img/structure/B2983859.png)
1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
The compound “1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one” is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a thiazole ring, an amino group, and a trifluoroethanone group. These features suggest that it could have interesting chemical and biological properties .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could make them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity against a variety of organisms . This suggests that they could be used to develop new antimicrobial drugs, which are needed to combat the growing problem of antimicrobial resistance.
Antifungal Activity
In addition to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . Fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.
Antiviral Activity
Thiazole derivatives have been found to have antiviral activity . This could make them useful in the development of new antiviral drugs, which are needed to treat a variety of viral diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests that they could be used in the development of new anticancer drugs .
Neuroprotective Activity
Finally, thiazole derivatives have been found to have neuroprotective effects . This means that they could potentially be used to treat neurodegenerative diseases, which are characterized by the progressive loss of structure or function of neurons.
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
The presence of the thiophene moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, indicating that they can have diverse effects at the molecular and cellular level .
Action Environment
The physicochemical properties of thiophene derivatives can be influenced by various factors, which could potentially affect their action and efficacy .
properties
IUPAC Name |
1-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS2/c10-9(11,12)7(15)6-5(14-8(13)17-6)4-2-1-3-16-4/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDTWECVIMDVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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